

# An In-depth Technical Guide on Secoiridoids Isolated from Jasminum Species

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## Compound of Interest

Compound Name: *4"-Hydroxyisojasminin*

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## Introduction

The genus *Jasminum*, belonging to the Oleaceae family, comprises over 200 species of shrubs and vines, renowned for their fragrant flowers and traditional medicinal uses.<sup>[1]</sup> These plants are a rich source of various bioactive phytochemicals, including flavonoids, terpenoids, and glycosides.<sup>[1]</sup> Among these, secoiridoids, a class of monoterpenoids characterized by the cleavage of the cyclopentane ring of iridoids, have garnered significant scientific interest.<sup>[2][3]</sup> Secoiridoids from *Jasminum* species have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development.<sup>[2][4]</sup>

This technical guide provides a comprehensive overview of the secoiridoids isolated from various *Jasminum* species. It includes a summary of the isolated compounds, detailed experimental protocols for their extraction and purification, and an exploration of their biological activities and associated signaling pathways.

## Secoiridoids Isolated from *Jasminum* Species

A diverse array of secoiridoids has been identified across different *Jasminum* species. The following tables summarize the key compounds, their plant sources, and available quantitative data.

Table 1: Secoiridoids from *Jasminum officinale*

Compound Name	Plant Part	Reference
Jasgranoside	Flowers	[3][5]
Jaspolyoside	Flowers	[3][5]
8-epi-kingiside	Flowers	[3][5]
10-hydroxy-oleuropein	Flowers	[3][5]
10-hydroxy-ligstroside	Flowers	[3][5]
Oleoside-7, 11-dimethyl ester	Flowers	[3][5]
(20R)-20-methoxyoleuropein	Leaves and Twigs	[6]
(20S)-20-methoxyoleuropein	Leaves and Twigs	[6]
Oleuropein	Leaves and Twigs	[6]
Ligstroside	Leaves and Twigs	[6]
Demethyloleuropein	Leaves and Twigs	[6]

Table 2: Secoiridoids from *Jasminum grandiflorum*

Compound Name	Plant Part	Reference
2"-epifraxamoside	Aerial Parts	[7][8]
Demethyl-2"-epifraxamoside	Aerial Parts	[7][8]
Jasminanhydride	Aerial Parts	[7][8]
Oleuropein	Leaves	[9]

Table 3: Secoiridoids from *Jasminum humile*

Compound Name	Amount Isolated (from 1300g of plant material)	Reference
1-methoxyjasmigenin (new)	4.7 mg	<a href="#">[10]</a>
1-methyl-9-aldojasmigenin (new)	3.5 mg	<a href="#">[10]</a>
Jasmoside	17.8 mg	<a href="#">[10]</a>
Isojasminin	13.6 mg	<a href="#">[10]</a>

Table 4: Secoiridoids from Other *Jasminum* Species

Species	Compound Name	Plant Part	Reference
Jasminum amplexicaule	Jasamplexosides A, B, C, 10- hydroxyligstroside, Jasminoside	-	[11]
Jasminum azoricum	Jasminin-10"-O- $\beta$ -D- glucoside, Sambacoside F	Leaves	[9]
Jasminum multiflorum	Multifloroside, Hydroxy-oleoside-11- methylester, 10- Hydroxyoleuropein, Jusmultiside, Multiflorin	-	[8]
Jasminum polyanthum	Jaspolyside, Oleoside-11-methyl ester, 7,11-oleoside dimethyl ester	Leaves and Flowers	[2]
Jasminum sambac	Sambacosides A, E, F	Leaves	[12]
Jasminum urophyllum	Jasurosides E, F, G	Leaves and Stems	[12]
Jasminum lanceolarium	Jaslanceosides A, B, C, D, E, 10- hydroxyoleoside dimethyl ester, Jasminoside	Leaves and Stems	[12]

## Experimental Protocols

The isolation and purification of secoiridoids from *Jasminum* species typically involve extraction with polar solvents followed by a series of chromatographic separations. The following is a detailed methodology for the bio-guided isolation and fractionation of secoiridoids from *Jasminum humile*, which can be adapted for other species.[10]

## Plant Material and Extraction

- Plant Material: Air-dried and powdered aerial parts of *Jasminum humile* (1300 g).[10]
- Extraction: The powdered plant material is extracted with 95% ethanol by cold maceration until exhaustion. The solvent is then removed by vacuum distillation at a temperature not exceeding 40°C using a rotary evaporator. The resulting solvent-free dried extract is weighed to determine the percentage yield (e.g., 13.6% w/w for *J. humile*).[10]

## Bio-Guided Fractionation

The crude ethanol extract is subjected to bio-assay (e.g., cytotoxicity assay) to guide the fractionation process towards the most active constituents.

- The active crude extract (e.g., 95 g of *J. humile* extract) is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, methylene chloride, ethyl acetate, and n-butanol.[10]
- Each fraction is then concentrated under reduced pressure and tested for its biological activity. The most active fractions (e.g., ethyl acetate and n-butanol fractions for *J. humile*) are selected for further purification.[10]

## Chromatographic Purification

The bioactive fractions are subjected to repeated column chromatography (CC) to isolate individual compounds.

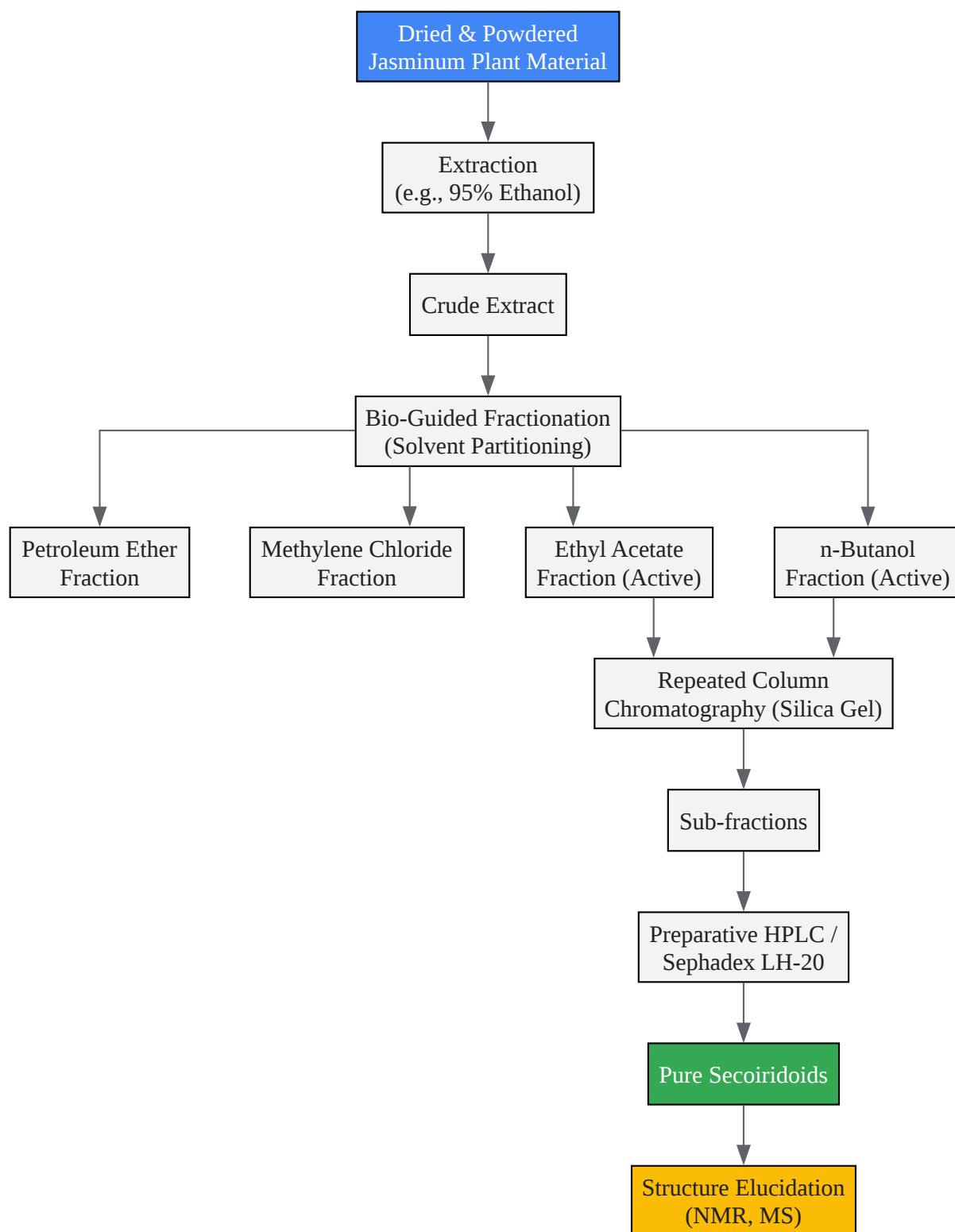
- Column Packing: Silica gel is a commonly used stationary phase.[5]
- Elution: A gradient elution system is employed, starting with less polar solvent mixtures and gradually increasing the polarity. Typical solvent systems include petroleum ether-ethyl acetate, methylene chloride-ethyl acetate, and methylene chloride-methanol.[10]
- Fraction Collection and Monitoring: Fractions are collected and monitored using thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.[10]
- Further Purification: The pooled fractions are subjected to repeated column chromatography and may also involve other techniques like Sephadex LH-20 column chromatography or

preparative High-Performance Liquid Chromatography (HPLC) for final purification of the compounds.[3][5]

## Structure Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and molecular formula of the compounds.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure, including the stereochemistry of the molecules.[6][10]

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General workflow for isolation of secoiridoids.

## Biological Activities and Signaling Pathways

Secoiridoids isolated from *Jasminum* species have been reported to possess various biological activities. For instance, jasmoside and isojasminin from *J. humile* have demonstrated cytotoxic effects against human cancer cell lines.[\[10\]](#)

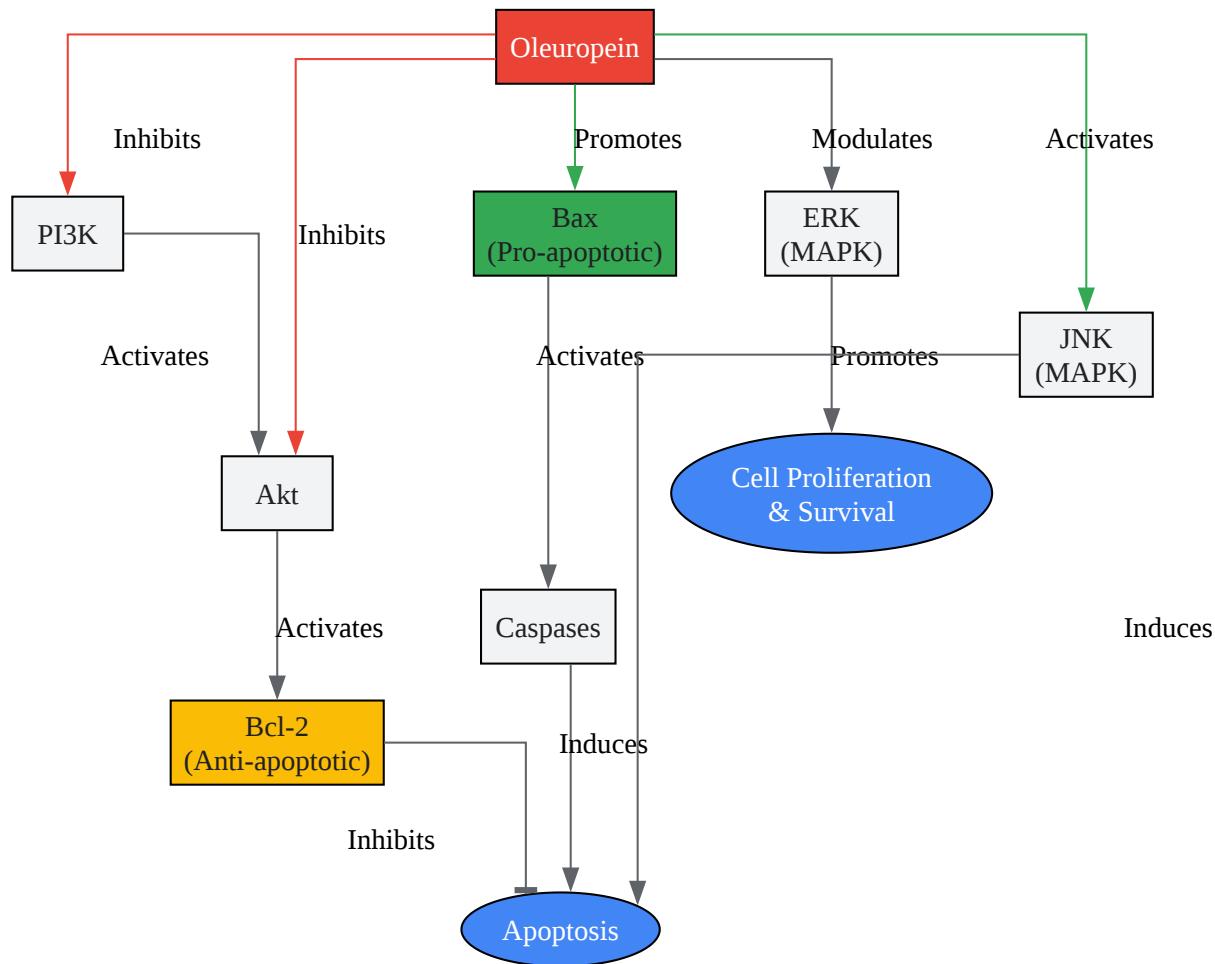
Table 5: Cytotoxicity of Secoiridoids from *Jasminum humile* (IC<sub>50</sub> in µg/mL)

Compound	HepG-2 (Liver Cancer)	MCF-7 (Breast Cancer)	THP-1 (Leukemia)	Reference
Jasmoside	66.47	41.32	27.59	<a href="#">[10]</a>
Isojasminin	33.49	43.12	51.07	<a href="#">[10]</a>

While the specific signaling pathways for many *Jasminum* secoiridoids are yet to be fully elucidated, the mechanisms of action for structurally related and co-occurring secoiridoids like oleuropein and ligstroside have been studied more extensively. These studies provide valuable insights into the potential mechanisms of *Jasminum* secoiridoids.

## Anticancer Activity and Associated Signaling Pathways

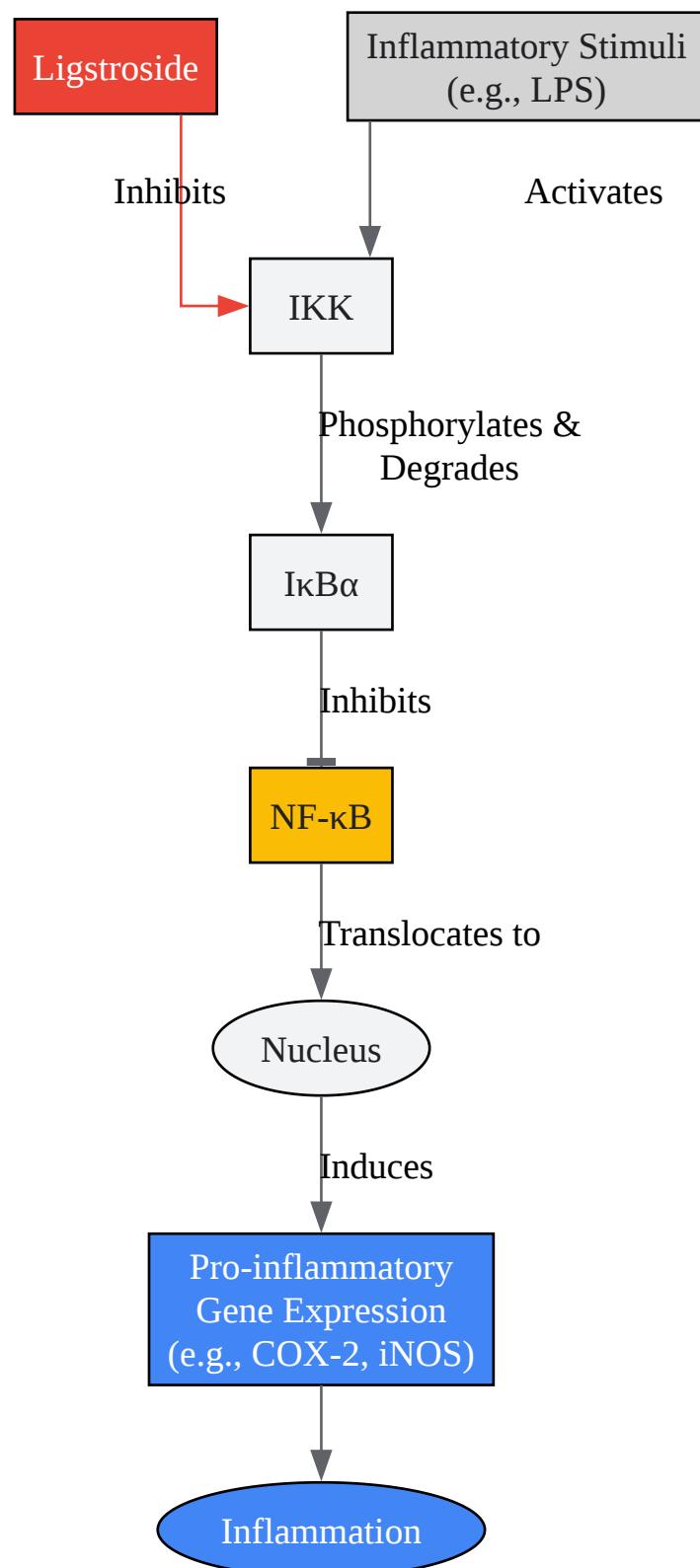
Oleuropein, a prominent secoiridoid found in *Jasminum*, exhibits anticancer properties by modulating several key signaling pathways, including the PI3K/Akt and MAPK pathways, and by inducing apoptosis.

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Anticancer signaling pathways of oleuropein.

## Anti-inflammatory Activity and Associated Signaling Pathways

Ligstroside, another secoiridoid present in Jasminum, is known for its anti-inflammatory properties, which are mediated in part through the inhibition of the NF- $\kappa$ B signaling pathway.

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Anti-inflammatory signaling of ligstroside.

## Conclusion

Jasminum species are a valuable source of a diverse range of secoiridoids with significant therapeutic potential. The compounds isolated to date have demonstrated promising cytotoxic and anti-inflammatory activities. The detailed experimental protocols and an understanding of the underlying signaling pathways, as highlighted in this guide, provide a solid foundation for further research and development in this area. Future studies should focus on the comprehensive phytochemical profiling of a wider range of Jasminum species, elucidation of the mechanisms of action of novel secoiridoids, and preclinical and clinical evaluation of their therapeutic efficacy. This will be crucial for unlocking the full potential of these natural compounds in the development of new drugs for the treatment of cancer, inflammatory diseases, and other health conditions.

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